molecular formula C19H25N3O3 B5836562 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea

1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B5836562
M. Wt: 343.4 g/mol
InChI Key: FRWGBXRIHNWAMN-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C19H25N3O3 It is characterized by the presence of a diethylamino group attached to a phenyl ring, and a dimethoxyphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-(diethylamino)aniline with 3,4-dimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The diethylamino and dimethoxyphenyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can be compared with similar compounds such as:

    1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical properties and biological activity.

    1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-22(6-2)16-10-7-14(8-11-16)20-19(23)21-15-9-12-17(24-3)18(13-15)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWGBXRIHNWAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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